2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride
Description
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride is a secondary amine derivative featuring a seven-membered azepane ring fused to a 1,2,4-oxadiazole moiety substituted with a cycloheptyl group at the 3-position of the heterocycle. The compound is listed as a high-purity building block in chemical catalogs, suggesting its utility in medicinal chemistry and drug discovery . Its molecular structure combines the conformational flexibility of the azepane ring with the electron-deficient 1,2,4-oxadiazole core, which is often employed in drug design to enhance metabolic stability and binding affinity .
Properties
IUPAC Name |
5-(azepan-2-yl)-3-cycloheptyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.ClH/c1-2-5-9-12(8-4-1)14-17-15(19-18-14)13-10-6-3-7-11-16-13;/h12-13,16H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAACZHQYZYYOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)C3CCCCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Core
A common approach involves the condensation of amidoximes with carboxylic acid derivatives:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Synthesis of amidoxime from nitrile precursor with hydroxylamine hydrochloride in the presence of base (e.g., NaOH) | Formation of amidoxime intermediate |
| 2 | Cyclization of amidoxime with cycloheptyl-substituted acid chloride or ester under reflux in polar aprotic solvents (e.g., DMF, DMSO) | Formation of 3-cycloheptyl-1,2,4-oxadiazole ring |
This method is supported by analogous syntheses in heterocyclic chemistry, where amidoximes readily cyclize with activated carboxylic derivatives to form oxadiazoles with good yields and purity.
Conversion to Hydrochloride Salt
The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethereal or alcoholic media:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Dissolution of the free base in ethanol or ether | Solution of free base |
| 2 | Addition of HCl gas or concentrated HCl solution under stirring at low temperature | Precipitation of 2-(3-cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride salt |
This salt formation enhances compound stability and improves solubility for further applications.
Research Findings and Optimization
Yield and Purity: The cyclization step to form the oxadiazole ring generally provides yields in the range of 60-85%, depending on reaction conditions and purity of starting materials. The nucleophilic substitution with azepane typically achieves yields around 70-90% with proper optimization.
Reaction Conditions: Polar aprotic solvents and controlled temperatures (60-120°C) favor cyclization and substitution reactions. The use of catalysts or activating agents (e.g., EDCI, DCC) can improve coupling efficiency.
Scalability: Continuous flow reactors have been explored for industrial-scale synthesis to ensure reproducibility and consistent quality, particularly for the cyclization and substitution steps.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amidoxime formation | Nitrile, hydroxylamine hydrochloride, base | Aqueous/ethanolic, RT to 60°C | 80-90 | Intermediate for oxadiazole synthesis |
| 2 | Oxadiazole ring cyclization | Amidoxime, cycloheptyl acid chloride/ester | DMF/DMSO, reflux | 60-85 | Critical step for ring formation |
| 3 | Activation for substitution | Halogenation or sulfonylation reagents | Mild heating, inert atmosphere | 70-80 | Prepares for azepane coupling |
| 4 | Azepane coupling | Azepane, base (e.g., Et3N) | RT to 80°C, organic solvent | 70-90 | Forms target compound |
| 5 | Hydrochloride salt formation | HCl gas or solution | Low temperature, ethanol/ether | >95 (purity) | Improves solubility and stability |
Notes on Analytical Characterization
The final hydrochloride salt is characterized by NMR (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm structure and purity.
Melting point and solubility tests ensure batch consistency.
The hydrochloride form shows improved aqueous solubility compared to the free base, facilitating biological testing.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study its effects on biological systems, including its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural uniqueness lies in its azepane ring (7-membered) and cycloheptyl substituent , distinguishing it from analogs with smaller or differently substituted rings. Key comparisons include:
Physicochemical Properties
- Lipophilicity : The cycloheptyl group in the target compound likely increases logP compared to ethyl (e.g., ) or chlorophenyl (e.g., ) analogs.
- Molecular Weight : The target compound (C₁₄H₂₄ClN₃O, theoretical MW ~285.8 g/mol) is heavier than smaller analogs like 2-(3-Ethyl-oxadiazolyl)piperidine (MW 217.7 g/mol) .
- Solubility : Bulkier substituents (e.g., cycloheptyl, octylphenyl) may reduce aqueous solubility compared to polar groups like -NH₂ in .
Biological Activity
2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride is a compound of interest due to its potential biological activities. This article reviews existing literature on its biological properties, including antimicrobial and anticancer effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cycloheptyl group attached to an oxadiazole ring, which is known for its biological activity. The oxadiazole moiety is often associated with antimicrobial and anticancer properties due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 1,2,4-oxadiazole ring can effectively inhibit the growth of various bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 20 | |
| Escherichia coli | 15 | |
| Candida albicans | 18 |
These findings suggest that this compound may share similar antimicrobial properties.
Cytotoxicity
Cytotoxicity studies are crucial for evaluating the safety profile of new compounds. In vitro tests on various cell lines have demonstrated that certain oxadiazole derivatives can either inhibit or promote cell viability depending on their concentration.
| Compound | Concentration (µM) | Cell Viability (%) After 48h |
|---|---|---|
| Compound A | 100 | 68 |
| Compound B | 50 | 97 |
| Compound C | 200 | 77 |
Table data indicates that while some derivatives show high cytotoxicity at elevated concentrations, others may enhance cell viability, suggesting a complex interaction with cellular mechanisms .
The mechanism by which this compound exerts its effects likely involves interaction with specific enzymes or receptors. The oxadiazole ring may facilitate binding to target proteins involved in cell proliferation and apoptosis.
Potential Targets
- Enzymatic Inhibition : Compounds may inhibit enzymes critical for bacterial cell wall synthesis.
- Receptor Modulation : They may act as modulators for receptors involved in cancer cell signaling pathways.
Case Studies
A notable study explored the effects of various oxadiazole derivatives on methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives displayed potent antibacterial activity against MRSA strains, outperforming traditional antibiotics like ciprofloxacin .
Another study focused on the cytotoxic effects of oxadiazole derivatives on human cancer cell lines. The findings revealed that some compounds significantly reduced cell viability in a dose-dependent manner, highlighting their potential as anticancer agents .
Q & A
Basic: What are the recommended synthetic routes for 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)azepane hydrochloride, and how can reaction conditions be optimized for high purity?
Answer:
The synthesis of this compound typically involves multi-step routes, including cyclization and functional group transformations. Key steps may include:
- Cyclization of precursors : Cycloheptyl-substituted oxadiazole intermediates can be synthesized via condensation reactions between nitrile oxides and carboxylic acid derivatives under basic conditions .
- Azepane ring formation : The azepane moiety can be introduced through reductive amination or ring-closing metathesis, followed by hydrochlorination using HCl gas or aqueous HCl to form the hydrochloride salt .
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) should be systematically tested. For example, using polar aprotic solvents (e.g., DMF) can enhance cyclization efficiency, while low-temperature HCl gas bubbling minimizes side reactions during salt formation .
- Purification : Crystallization from ethanol/water mixtures or column chromatography with silica gel (eluted with CH₂Cl₂:MeOH gradients) improves purity .
Basic: What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the cycloheptyl, oxadiazole, and azepane moieties. Key signals include oxadiazole ring protons (δ 8.5–9.0 ppm) and azepane methylene groups (δ 1.5–2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA are recommended .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z corresponding to C₁₆H₂₅ClN₃O). Isotopic patterns should match theoretical values .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 58.62%, H: 7.68%, N: 12.83%) .
Basic: What are the key stability considerations for storing this compound, and how should degradation be monitored?
Answer:
- Storage Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen) to prevent oxidation or hydrolysis . Desiccants (silica gel) mitigate moisture absorption.
- Degradation Monitoring :
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset temperature).
- Periodic HPLC : Compare retention times and peak areas over time to detect degradation products (e.g., hydrolyzed oxadiazole rings) .
- pH Stability Tests : Dissolve in buffered solutions (pH 1–9) and monitor via NMR or LC-MS for structural changes .
Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?
Answer:
- Analog Synthesis : Modify substituents (e.g., cycloheptyl vs. smaller alkyl groups) and evaluate bioactivity changes. Use computational tools (molecular docking) to predict binding affinities to target receptors .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole’s electron-deficient ring) via comparative assays with truncated analogs .
- Dose-Response Studies : Test efficacy in cell-based models (e.g., IC₅₀ determination) and correlate with structural features. For example, bulkier substituents may enhance membrane permeability but reduce solubility .
Advanced: What methodological approaches are recommended for resolving contradictions in reported biological activity data across different studies?
Answer:
- Assay Standardization : Validate protocols using positive controls and replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) .
- Compound Integrity Verification : Re-test batch purity via HPLC and NMR before biological assays to rule out degradation .
- Meta-Analysis : Statistically compare data across studies using tools like ANOVA to identify confounding variables (e.g., solvent effects, incubation time) .
- Orthogonal Assays : Confirm activity via independent methods (e.g., enzymatic vs. cell-based assays) .
Advanced: How should in vivo experimental models be optimized to assess the pharmacokinetic and toxicological profiles of this compound?
Answer:
- Dosing Regimens : Use staggered doses (e.g., 1, 5, 10 mg/kg) in rodent models to establish linear pharmacokinetics. Monitor plasma concentration-time profiles via LC-MS/MS .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in organs using scintillation counting .
- Toxicokinetics : Measure liver/kidney function markers (ALT, creatinine) and histopathology post-administration. Compare with control groups .
- Metabolite Identification : Use hepatocyte incubations or microsomal assays to detect phase I/II metabolites, followed by structural elucidation via HR-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
